molecular formula C8H4ClF3O4S B6321424 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid CAS No. 53604-84-5

3-Chlorosulfonyl-5-trifluoromethylbenzoic acid

Cat. No.: B6321424
CAS No.: 53604-84-5
M. Wt: 288.63 g/mol
InChI Key: CWBQFMSCOCJRDV-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is a versatile chemical compound widely used in various scientific research fields. Its unique properties make it an essential material for studies in organic synthesis, pharmaceutical development, and material science. The compound features a chlorosulfonyl group and a trifluoromethyl group attached to a benzoic acid core, which contributes to its reactivity and utility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid typically involves the chlorosulfonation of 5-trifluoromethylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: It can undergo oxidation to produce sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

    Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed:

    Substitution Products: Sulfonamide or sulfonate esters.

    Reduction Products: Sulfonamide derivatives.

    Oxidation Products: Sulfonic acids.

Scientific Research Applications

3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is employed in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceutical Development: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the development of new materials with specific properties.

    Biochemistry: Acts as a reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive, allowing it to participate in substitution reactions with different nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the chlorosulfonyl group .

Comparison with Similar Compounds

  • 3-Fluoro-5-trifluoromethylbenzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Dichlorobenzoic acid

Comparison: 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to similar compounds. For instance, 3-Fluoro-5-trifluoromethylbenzoic acid lacks the chlorosulfonyl group, resulting in different reactivity and applications .

Properties

IUPAC Name

3-chlorosulfonyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-17(15,16)6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQFMSCOCJRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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